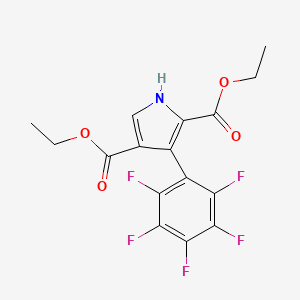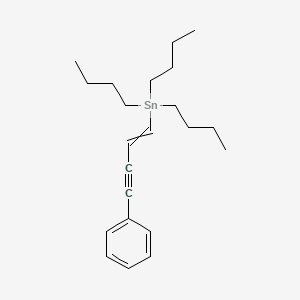![molecular formula C20H18FN5O B12592893 N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea CAS No. 606105-00-4](/img/structure/B12592893.png)
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea is a complex organic compound that features a quinoline core, a cyano group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the cyano group and the fluorophenyl group through various substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea can undergo several types of chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the cyano group, converting it into an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism by which N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea exerts its effects involves its interaction with molecular targets and pathways. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The cyano and fluorophenyl groups can enhance binding affinity to specific proteins or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methylphenyl)urea
- N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-chlorophenyl)urea
Uniqueness
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea is unique due to the presence of the fluorophenyl group, which can significantly alter its electronic properties and biological activity compared to its analogs. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
Número CAS |
606105-00-4 |
|---|---|
Fórmula molecular |
C20H18FN5O |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-1-(4-fluorophenyl)urea |
InChI |
InChI=1S/C20H18FN5O/c1-13-3-2-4-14-11-15(12-22)19(25-18(13)14)24-9-10-26(20(23)27)17-7-5-16(21)6-8-17/h2-8,11H,9-10H2,1H3,(H2,23,27)(H,24,25) |
Clave InChI |
CNDGLWRSZFJGTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=C(C=C3)F)C(=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


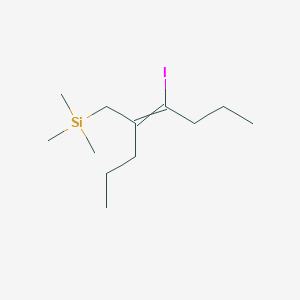
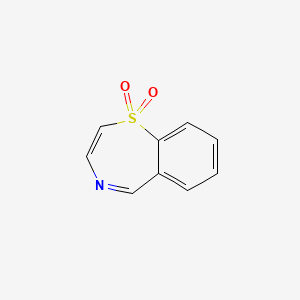
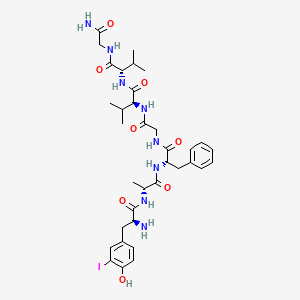

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)
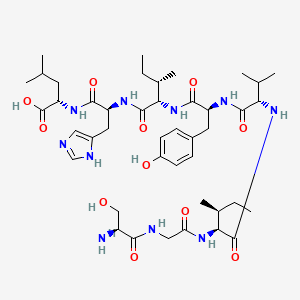
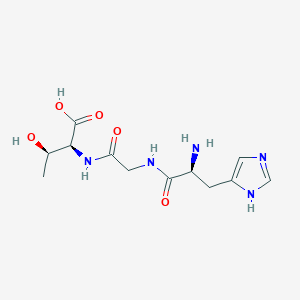
phosphane](/img/structure/B12592854.png)
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)


